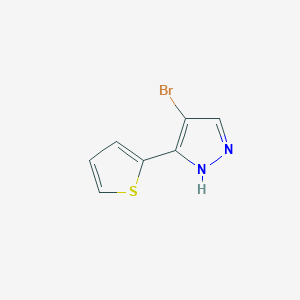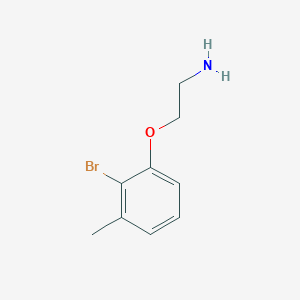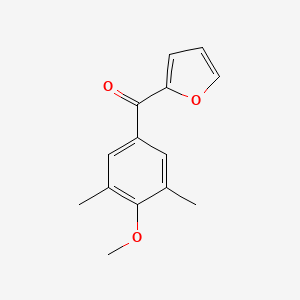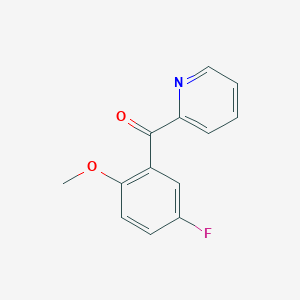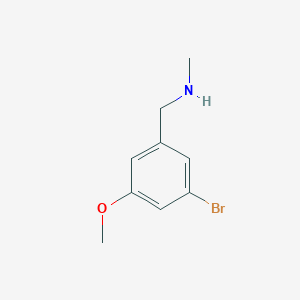
1-(3-Bromo-5-methoxyphenyl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-methoxyphenyl)-N-methylmethanamine is an organic compound with the molecular formula C9H12BrNO It is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 5-position on the phenyl ring, along with a methylated amine group attached to the methanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methoxyphenyl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-5-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.
Methylation: The resulting amine is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-5-methoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the amine group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or sodium methoxide in polar solvents such as ethanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Products include 1-(3-hydroxy-5-methoxyphenyl)-N-methylmethanamine.
Oxidation: Products include 1-(3-bromo-5-hydroxyphenyl)-N-methylmethanamine.
Reduction: Products include this compound with reduced amine groups.
Applications De Recherche Scientifique
1-(3-Bromo-5-methoxyphenyl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the effects of brominated phenyl compounds on biological systems.
Industrial Applications: It is employed in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the phenyl ring contribute to its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors or inhibit certain enzymes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- 1-(3-Bromo-5-methoxyphenyl)methanamine
- 1-(3-Bromo-5-methoxyphenyl)ethanamine
- 1-(3-Bromo-5-methoxyphenyl)-N,N-dimethylmethanamine
Comparison: 1-(3-Bromo-5-methoxyphenyl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of a methylated amine group. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the methylation of the amine group can enhance its lipophilicity and membrane permeability, making it more effective in crossing biological barriers.
Propriétés
IUPAC Name |
1-(3-bromo-5-methoxyphenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-6-7-3-8(10)5-9(4-7)12-2/h3-5,11H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUATDCHMIETSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
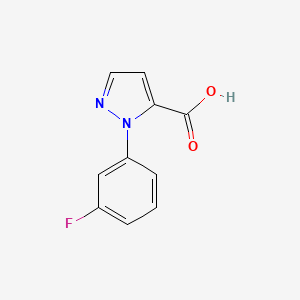
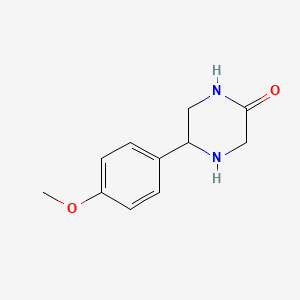

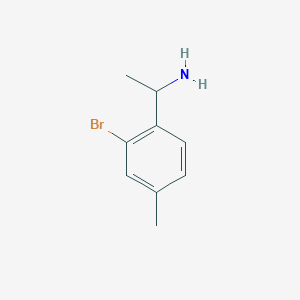

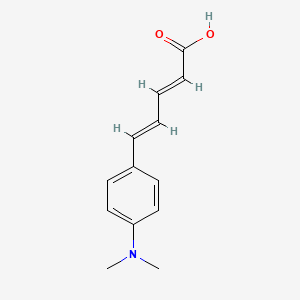
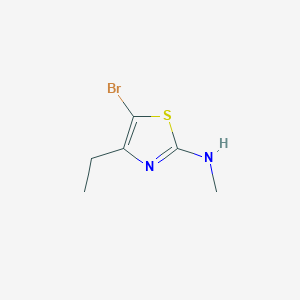
![Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B7966006.png)
![[2-(Benzyloxy)-3-methylphenyl]methanamine](/img/structure/B7966011.png)
